4-Chloro-3-isopropoxyphenylboronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

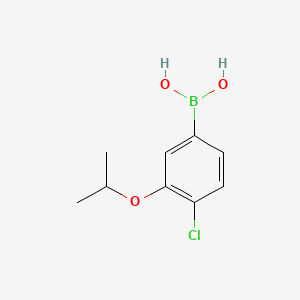

4-Chloro-3-isopropoxyphenylboronic acid is a boronic acid derivative that has gained attention in organic synthesis and medicinal chemistry Boronic acids are known for their versatility in forming carbon-carbon bonds, particularly through Suzuki-Miyaura coupling reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-isopropoxyphenylboronic acid typically involves the borylation of 4-Chloro-3-isopropoxyphenyl halides. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, like Pd(dppf)Cl2, under inert conditions .

Industrial Production Methods

Industrial production of boronic acids, including this compound, often employs similar catalytic processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification of the product may involve crystallization or chromatography techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-isopropoxyphenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

Substitution: The chloro substituent can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.

Common Reagents and Conditions

Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2

Bases: Potassium carbonate, sodium hydroxide

Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)

Oxidizing Agents: Hydrogen peroxide, sodium periodate

Major Products

Biaryls: Formed through Suzuki-Miyaura coupling

Phenols: Resulting from oxidation reactions

Substituted Phenylboronic Acids: From nucleophilic substitution reactions

Scientific Research Applications

4-Chloro-3-isopropoxyphenylboronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-3-isopropoxyphenylboronic acid primarily involves its ability to form covalent bonds with nucleophilic sites. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired carbon-carbon bond . In biological systems, the boronic acid can interact with active site serine residues in enzymes, inhibiting their activity .

Comparison with Similar Compounds

Similar Compounds

- 4-Chlorophenylboronic Acid

- 3-Isopropoxyphenylboronic Acid

- 4-Bromo-3-isopropoxyphenylboronic Acid

Uniqueness

4-Chloro-3-isopropoxyphenylboronic acid is unique due to the presence of both chloro and isopropoxy groups, which confer distinct electronic and steric properties. This dual substitution pattern can enhance its reactivity and selectivity in various chemical reactions compared to its analogs .

Biological Activity

4-Chloro-3-isopropoxyphenylboronic acid is a member of the boronic acid family, which is characterized by the presence of a boron atom bonded to a hydroxyl group. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and organic synthesis. The unique structural features of this compound, including the chloro and isopropoxy substituents, suggest it may interact with various biological targets, including enzymes and receptors.

The molecular formula of this compound is C₉H₁₂BClO₃, with a molecular weight of approximately 202.56 g/mol. Its structure can be depicted as follows:

Boronic acids are known for their ability to form reversible covalent bonds with diols and other nucleophiles, which can influence enzyme activity. The presence of the chloro group may enhance the compound's reactivity towards specific biological targets, potentially leading to enzyme inhibition or modulation.

Enzyme Inhibition

Research indicates that boronic acids can act as inhibitors of proteases and kinases. For instance, compounds with similar structures have shown promising results in inhibiting serine proteases, which are critical in various physiological processes and disease pathways. The inhibition mechanism often involves the formation of a stable boronate complex with the enzyme's active site.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits notable biological activities:

- Antimicrobial Activity : Preliminary tests suggest that this compound may possess antimicrobial properties against certain bacterial strains. The minimum inhibitory concentration (MIC) for various pathogens is currently under investigation.

- Antioxidant Activity : The compound has been evaluated for its antioxidant potential using assays such as DPPH and ABTS radical scavenging tests. These assays measure the ability of the compound to neutralize free radicals, which is crucial in preventing oxidative stress-related diseases.

| Activity Type | Method | Findings |

|---|---|---|

| Antimicrobial | MIC Test | Effective against select bacteria |

| Antioxidant | DPPH/ABTS Assays | Significant radical scavenging ability |

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various target proteins. These studies suggest that the compound may interact favorably with active sites of enzymes involved in metabolic pathways, indicating potential therapeutic applications.

Case Studies

- Case Study on Enzyme Inhibition : A study focusing on boronic acids demonstrated that derivatives similar to this compound effectively inhibited serine proteases, showcasing their utility in drug design.

- Case Study on Antimicrobial Properties : Research involving structurally related compounds highlighted their effectiveness against resistant bacterial strains, suggesting a potential role for this compound in developing new antimicrobial agents.

Properties

IUPAC Name |

(4-chloro-3-propan-2-yloxyphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BClO3/c1-6(2)14-9-5-7(10(12)13)3-4-8(9)11/h3-6,12-13H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGZPHNQXYVBXAQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)Cl)OC(C)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00681671 |

Source

|

| Record name | {4-Chloro-3-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.45 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256346-35-6 |

Source

|

| Record name | {4-Chloro-3-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.